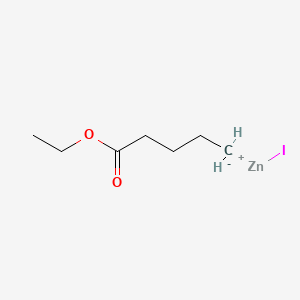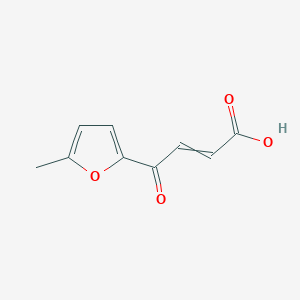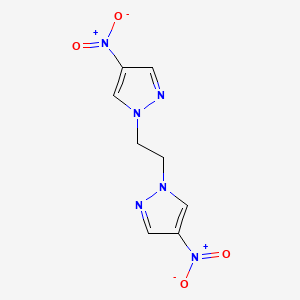
1,1'-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) is a chemical compound characterized by the presence of two 4-nitro-1H-pyrazole groups connected via an ethane-1,2-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) typically involves the reaction of 4-nitro-1H-pyrazole with ethane-1,2-diyl dichloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at an elevated temperature, usually around 80-100°C, for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Reduction: 1,1’-(Ethane-1,2-diyl)bis(4-amino-1H-pyrazole).
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as energetic materials and polymers.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(4-methyl-1H-pyrazole): Similar structure but with methyl groups instead of nitro groups.
1,1’-(Ethane-1,2-diyl)bis(4-amino-1H-pyrazole): Similar structure but with amino groups instead of nitro groups.
1,1’-(Ethane-1,2-diyl)bis(4-chloro-1H-pyrazole): Similar structure but with chloro groups instead of nitro groups
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. The nitro groups can participate in various reactions, making the compound versatile for different applications. Additionally, the compound’s potential biological activities, such as antimicrobial and anticancer properties, further distinguish it from similar compounds .
Propriétés
Numéro CAS |
108372-40-3 |
|---|---|
Formule moléculaire |
C8H8N6O4 |
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
4-nitro-1-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole |
InChI |
InChI=1S/C8H8N6O4/c15-13(16)7-3-9-11(5-7)1-2-12-6-8(4-10-12)14(17)18/h3-6H,1-2H2 |
Clé InChI |
PAGROWVTOJDKHF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)
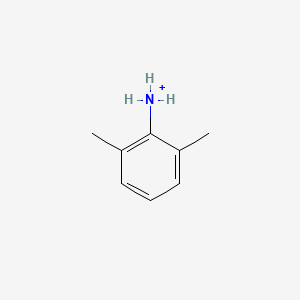
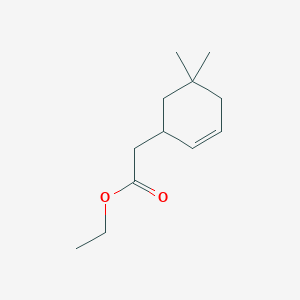
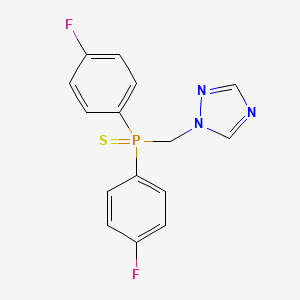
methanone](/img/structure/B14323951.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)

